molecular formula C14H22N4O2 B14026963 N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine

N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine

Cat. No.: B14026963
M. Wt: 278.35 g/mol
InChI Key: YLTBEWSTQZLPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide): is an aromatic amine compound. It is used industrially as an antioxidant to prevent the degradation of various oils and lubricants. This compound is particularly effective for hydrocarbon products produced by cracking or pyrolysis, which are characterized by high alkene content .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) typically involves the reaction of 1,4-phenylenediamine with sec-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) exerts its effects involves the stabilization of free radicals. By donating hydrogen atoms, it can neutralize free radicals, thereby preventing the degradation of oils and lubricants. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage .

Comparison with Similar Compounds

  • N,N’-Di-sec-butyl-1,4-phenylenediamine
  • N,N’-Bis(1-methylpropyl)-1,4-benzenediamine
  • N,N’-Di-sec-butyl-p-phenylenediamine

Uniqueness: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its effectiveness in preventing the degradation of hydrocarbon products with high alkene content sets it apart from other antioxidants .

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

N-butan-2-yl-N-[4-[butan-2-yl(nitroso)amino]phenyl]nitrous amide

InChI

InChI=1S/C14H22N4O2/c1-5-11(3)17(15-19)13-7-9-14(10-8-13)18(16-20)12(4)6-2/h7-12H,5-6H2,1-4H3

InChI Key

YLTBEWSTQZLPJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)N=O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.